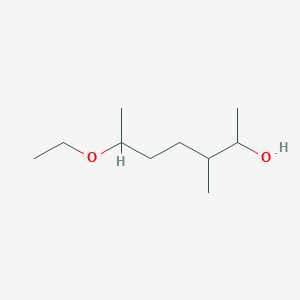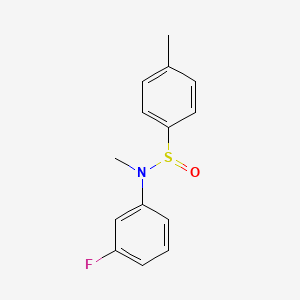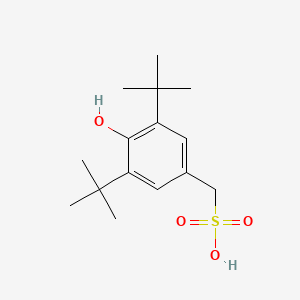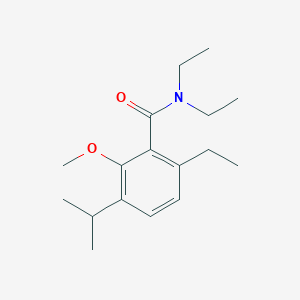![molecular formula C13H11N5O2 B14390402 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one CAS No. 88236-24-2](/img/structure/B14390402.png)
6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound featuring a triazole ring, a pyrimidine ring, and a cyclohexadienone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of the triazole and pyrimidine intermediates, followed by their coupling and subsequent cyclization to form the final product. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The triazole and pyrimidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group might yield formyl or carboxyl derivatives, while substitution reactions could introduce new functional groups onto the triazole or pyrimidine rings.
科学的研究の応用
Chemistry
In chemistry, 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into cellular processes and mechanisms.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The triazole and pyrimidine rings are common motifs in many pharmaceuticals, and modifications of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings might enhance their performance in various applications.
作用機序
The mechanism of action of 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrimidine rings can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved might include inhibition of specific enzymes or modulation of signaling cascades, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Benzimidazoles: These compounds share structural similarities with the triazole and pyrimidine rings and are known for their diverse biological activities.
Pyrimidinones: Compounds with pyrimidinone structures are also of interest for their medicinal properties and synthetic utility.
Triazolopyrimidines: These compounds combine triazole and pyrimidine rings and are studied for their potential in drug discovery.
Uniqueness
The uniqueness of 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups and ring systems. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
88236-24-2 |
|---|---|
分子式 |
C13H11N5O2 |
分子量 |
269.26 g/mol |
IUPAC名 |
2-[4-[4-(hydroxymethyl)triazol-1-yl]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C13H11N5O2/c19-8-9-7-18(17-16-9)12-5-6-14-13(15-12)10-3-1-2-4-11(10)20/h1-7,19-20H,8H2 |
InChIキー |
OLDCRXIRKVTEFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)N3C=C(N=N3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)




![2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14390347.png)
![Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane](/img/structure/B14390354.png)
![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)

![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)

